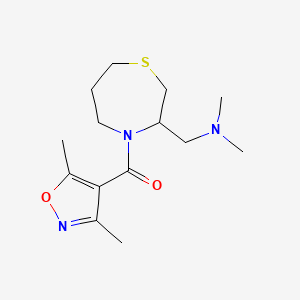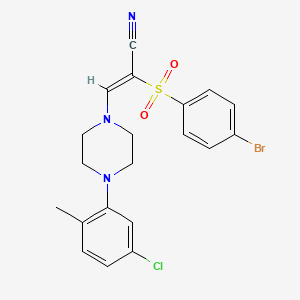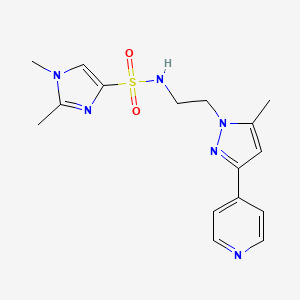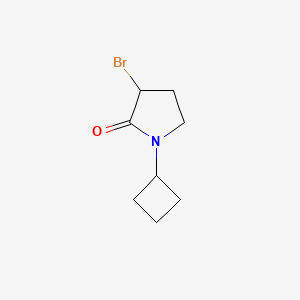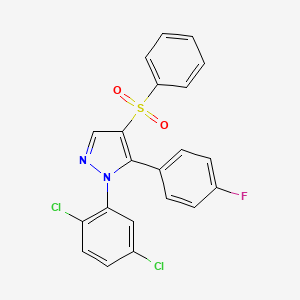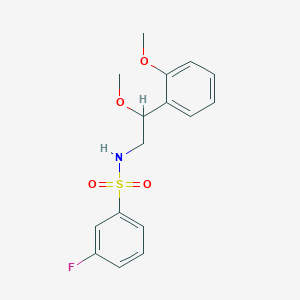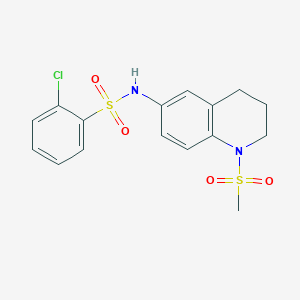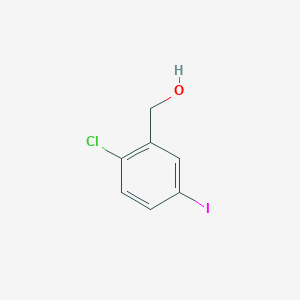
2-氯-5-碘苄醇
描述
2-Chloro-5-iodobenzyl alcohol is a halogenated aromatic compound that contains both chlorine and iodine substituents on the benzene ring, as well as a benzylic alcohol functional group. This compound is of interest in organic chemistry due to its potential as an intermediate in various synthetic pathways, including the formation of carbonyl compounds, isochromenes, and dihydroisobenzofurans.
Synthesis Analysis
The synthesis of halogenated benzyl alcohols can be achieved through various methods. For instance, the iodocyclization of 2-(1-alkynyl)benzylic alcohols can lead to the formation of iodo-substituted compounds under mild conditions . Additionally, the oxidation of alcohols to carbonyl compounds can be performed using iodobenzene dichloride as a stoichiometric oxidant, which may be applicable to the synthesis of 2-chloro-5-iodobenzyl alcohol derivatives .
Molecular Structure Analysis
The molecular structure of 2-chloro-5-iodobenzyl alcohol would be characterized by the presence of electron-withdrawing groups (chlorine and iodine) on the aromatic ring, which can influence the reactivity of the benzylic alcohol group. The regiochemical outcome of reactions involving such compounds can be significantly affected by the substitution pattern on the benzene ring .
Chemical Reactions Analysis
Halogenated benzyl alcohols can undergo various chemical reactions. For example, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase involves the formation of a cation radical, which can mediate further oxidation reactions . Similarly, 2-chloro-5-iodobenzyl alcohol could participate in oxidation reactions to form carbonyl compounds or undergo nucleophilic substitution reactions due to the presence of the benzylic alcohol group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-5-iodobenzyl alcohol would be influenced by the halogen substituents and the benzylic alcohol group. The presence of iodine and chlorine atoms would increase the molecular weight and could affect the boiling point, solubility, and density of the compound. The benzylic alcohol group would contribute to the compound's ability to form hydrogen bonds, impacting its solubility in polar solvents.
科学研究应用
氧化和衍生物合成
2-氯-5-碘苄醇在各种合成途径中充当前体,特别是在将醇氧化为羰基化合物和创建专用衍生物方面。一种利用碘苯二氯化物作为化学计量氧化剂的方法,借助2,2,6,6-四甲基哌啶-1-氧自由基(TEMPO)和吡啶的催化,在氧化1,2-二醇为α-羟基酮或α-二酮方面表现出有效性。该过程倾向于氧化脂肪族二级醇胜过一级醇,突显了其在复杂有机合成中的选择性潜力 (Zhao & Zhang, 2007)。
催化和杂环化合物
在催化中,2-氯-5-碘苄醇已被用于通过钯催化与乙炔基醇的反应生成二取代炔烃。该方法提供了一个区域和立体选择性的途径,用于合成(E)-3-烷基亚亚乙烯基异苯并呋喃-1(3H)-酮(邻苯二酮),实现了独特的E-异构体形成,这对于开发药理活性的杂环化合物至关重要 (Mukhopadhyay & Kundu, 2001)。
环境和抗菌应用
一种环境友好的TEMPO催化醇氧化系统利用可回收的高价碘(III)试剂展示了2-氯-5-碘苄醇在绿色化学中的潜力。该系统能够高效地将各种醇氧化为羰基化合物,突显了其在可持续和环保化学过程中的适用性 (Li & Zhang, 2009)。
此外,2-氯-5-碘苄醇衍生物显示出显著的抗菌性能。一项关于海洋来源真菌的研究揭示了抑制海洋生物幼虫附着的衍生物,表明它们作为防污剂的潜力。这些衍生物对幼虫附着的无毒抑制将这些衍生物定位为环境安全防污涂料的有前途的候选者,解决了海洋环境中生物附着的关键问题 (Kwong et al., 2006)。
安全和危害
属性
IUPAC Name |
(2-chloro-5-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCHXDGUCIFRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodobenzyl alcohol | |
CAS RN |
1035155-69-1 | |
| Record name | 2-Chloro-5-iodobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2526697.png)
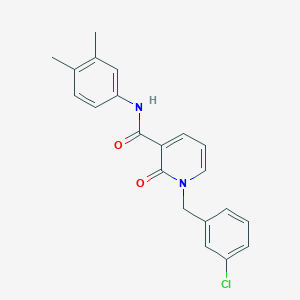
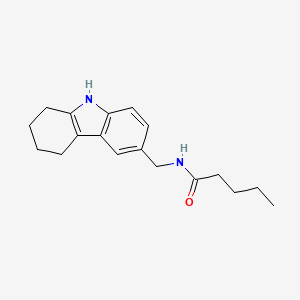
![2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2526702.png)
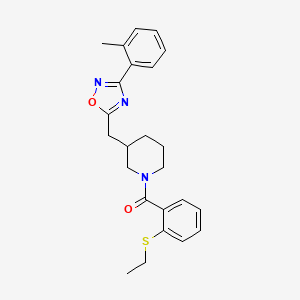
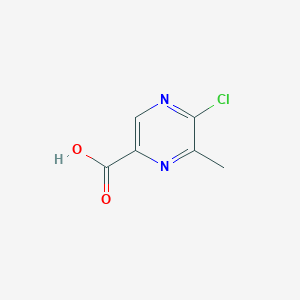
![[3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2526706.png)
